Callitachykinin I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

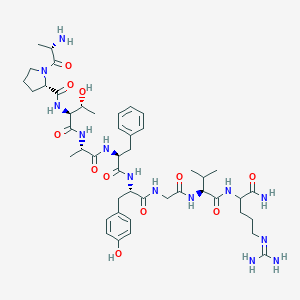

Callitachykinin I, also known as CTK I, is a neuropeptide that belongs to the tachykinin family. It is widely distributed in the central and peripheral nervous systems of various organisms, including insects, crustaceans, and mollusks. CTK I has been shown to play a crucial role in various physiological processes, including neurotransmission, immune response, and smooth muscle contraction.

Mechanism of Action

Callitachykinin I I exerts its biological effects by binding to specific receptors, known as tachykinin receptors, which are present on the surface of target cells. The binding of Callitachykinin I I to its receptor activates a signaling pathway that leads to the release of various intracellular messengers, including calcium ions and cyclic AMP. This, in turn, leads to the activation of various downstream effector proteins, which mediate the biological effects of Callitachykinin I I.

Biochemical and Physiological Effects:

Callitachykinin I I has been shown to have a wide range of biochemical and physiological effects. It has been shown to stimulate the release of various hormones, including insulin and growth hormone, and to modulate the activity of various neurotransmitters, including dopamine and serotonin. Callitachykinin I I has also been shown to play a role in the regulation of smooth muscle contraction, immune response, and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using Callitachykinin I I in lab experiments is its wide distribution in various organisms, which makes it a useful tool for studying the physiological processes of different species. Additionally, the availability of synthetic Callitachykinin I I allows for the precise control of its concentration and purity, which is important for reproducibility and accuracy of experiments. However, one limitation of using Callitachykinin I I in lab experiments is the lack of specific antibodies and other tools for detecting and measuring its concentration in biological samples.

Future Directions

There are several potential future directions for research on Callitachykinin I I. One area of interest is the role of Callitachykinin I I in the regulation of stress response and circadian rhythm in insects. Another area of interest is the development of specific tools, such as antibodies and biosensors, for detecting and measuring Callitachykinin I I in biological samples. Additionally, the development of selective agonists and antagonists for Callitachykinin I I receptors could lead to the development of new therapeutic agents for various diseases and conditions.

Synthesis Methods

Callitachykinin I I can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is the most commonly used method for synthesizing Callitachykinin I I. This method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support.

Scientific Research Applications

Callitachykinin I I has been extensively studied for its role in various physiological processes, including neurotransmission, immune response, and smooth muscle contraction. It has been shown to be involved in the regulation of feeding behavior, circadian rhythm, and stress response in insects. In crustaceans, Callitachykinin I I has been shown to play a role in the regulation of blood sugar levels and muscle contraction. In mollusks, Callitachykinin I I has been shown to be involved in the regulation of feeding behavior and reproduction.

properties

CAS RN |

158275-30-0 |

|---|---|

Product Name |

Callitachykinin I |

Molecular Formula |

C46H69N13O11 |

Molecular Weight |

980.1 g/mol |

IUPAC Name |

(2S)-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H69N13O11/c1-24(2)36(43(68)54-31(38(48)63)13-9-19-51-46(49)50)57-35(62)23-52-40(65)32(22-29-15-17-30(61)18-16-29)56-41(66)33(21-28-11-7-6-8-12-28)55-39(64)26(4)53-44(69)37(27(5)60)58-42(67)34-14-10-20-59(34)45(70)25(3)47/h6-8,11-12,15-18,24-27,31-34,36-37,60-61H,9-10,13-14,19-23,47H2,1-5H3,(H2,48,63)(H,52,65)(H,53,69)(H,54,68)(H,55,64)(H,56,66)(H,57,62)(H,58,67)(H4,49,50,51)/t25-,26-,27+,31?,32-,33-,34-,36-,37-/m0/s1 |

InChI Key |

SWFGPXQAJWZHSH-DQRIOHDESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)N)O |

SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C)N |

sequence |

APTAFYGVR |

synonyms |

callitachykinin I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one](/img/structure/B128216.png)

![1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B128217.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)

![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B128237.png)